molecular formula C16H18N4O3 B2461530 5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide CAS No. 2034320-12-0

5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2461530
CAS No.: 2034320-12-0
M. Wt: 314.345
InChI Key: CDBVUUBONPDYRD-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

It’s worth noting that similar compounds have been found to cause strong inhibitory effects on the growth of both monocotyledon and dicotyledon weeds . This suggests that the compound may interact with its targets to inhibit certain biological processes, leading to these observed effects.

Biochemical Pathways

Similar compounds have been found to cause characteristic bleaching symptoms of 4-hydroxyphenylpyruvate dioxygenase (hppd) herbicides , suggesting that this compound may affect the biosynthesis of carotenoids.

Pharmacokinetics

Similar compounds have been found to have good secondary pharmacology and physicochemical properties , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.

Result of Action

Similar compounds have been found to show good post-emergence herbicidal activity on tested weeds in glasshouse assay , suggesting that this compound may also have potent herbicidal activity.

Properties

IUPAC Name

5-cyclopropyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-20-15(21)7-10-6-11(4-5-12(10)18-20)17-16(22)13-8-14(23-19-13)9-2-3-9/h7-9,11H,2-6H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBVUUBONPDYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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